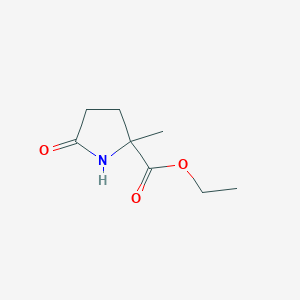

Ethyl 2-methyl-5-oxopyrrolidine-2-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

The IUPAC name ethyl 2-methyl-5-oxopyrrolidine-2-carboxylate reflects the compound’s core structure: a pyrrolidine ring (five-membered saturated nitrogen heterocycle) substituted at position 2 with both a methyl group and an ethoxycarbonyl moiety, and at position 5 with a ketone (oxo group). The numbering begins at the nitrogen atom (position 1), proceeds to the adjacent carbon (position 2), and culminates at the carbonyl-bearing carbon (position 5). The ethoxycarbonyl group (-COOCH₂CH₃) is prioritized as the principal chain, while the methyl (-CH₃) and oxo (=O) groups are treated as substituents.

The molecular formula C₈H₁₃NO₃ (molecular weight: 171.2 g/mol) is confirmed by high-resolution mass spectrometry. The InChI code 1S/C8H13NO3/c1-3-12-7(11)8(2)5-4-6(10)9-8/h3-5H2,1-2H3,(H,9,10) encodes the connectivity, stereochemistry, and tautomeric states, with the nitrogen atom participating in a lactam bond (N1–C5=O). The stereodescriptor 2-methyl indicates the methyl group’s position on the second carbon of the pyrrolidine ring, while 5-oxo specifies the ketone at the fifth position.

Molecular Geometry and Conformational Analysis

X-ray crystallography of related pyrrolidine derivatives reveals a twist conformation (²T₃) in the solid state, where the ring adopts a puckered geometry to minimize steric strain between substituents. For this compound, the oxo group at position 5 imposes partial planarity on the lactam ring, while the bulky 2-methyl and ethoxycarbonyl groups induce puckering. Bond lengths derived from analogous structures show C–N distances of 1.47 Å (N1–C2) and C=O bonds of 1.22 Å (C5=O), consistent with partial double-bond character in the lactam.

Conformational flexibility is governed by pseudorotation, a phenomenon where the ring interconverts between envelope (E) and twist (T) forms via rotation about endocyclic bonds. Nuclear magnetic resonance (NMR) studies of similar compounds indicate a two-state equilibrium between ¹E (envelope) and ²T₃ (twist) conformers, with populations dependent on substituent electronic effects. Density functional theory (DFT) calculations predict energy minima at phase angles P = 18° (²T₃) and P = 162° (¹E), corresponding to puckering amplitudes Φₘₐₓ ≈ 40°. The ethoxycarbonyl group’s electron-withdrawing nature stabilizes the ²T₃ conformation by delocalizing electron density into the carbonyl group, reducing ring strain.

Table 1: Key geometric parameters for this compound analogs

| Parameter | Value (Å or °) | Source |

|---|---|---|

| C2–N1 bond length | 1.47 | |

| C5=O bond length | 1.22 | |

| N1–C2–C3 bond angle | 108.5 | |

| Puckering amplitude (Φₘₐₓ) | 40° |

Comparative Analysis with Related Pyrrolidone Derivatives

This compound exhibits distinct conformational behavior compared to analogs such as ethyl 2,2-dimethyl-5-oxopyrrolidine-3-carboxylate and 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. The additional methyl group in the 2,2-dimethyl analog restricts pseudorotation, locking the ring in a ¹E conformation due to increased steric hindrance. In contrast, the title compound’s single methyl group allows greater flexibility, populating both ¹E and ²T₃ states.

Hydrogen bonding also differentiates derivatives. The 4-hydroxy substituent in 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate facilitates intermolecular O–H⋯O interactions, stabilizing a dimeric crystal lattice. By contrast, the lack of hydroxyl groups in this compound limits such interactions, leading to weaker C–H⋯O and C–H⋯π packing forces. Electronic effects further distinguish these compounds: the ethoxycarbonyl group’s resonance stabilization lowers the lactam’s basicity compared to N-alkylated derivatives like 1-(tert-butoxycarbonyl)-2-oxopyrrolidine-3-carboxylic acid.

Table 2: Conformational and electronic comparison of pyrrolidone derivatives

Properties

Molecular Formula |

C8H13NO3 |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

ethyl 2-methyl-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C8H13NO3/c1-3-12-7(11)8(2)5-4-6(10)9-8/h3-5H2,1-2H3,(H,9,10) |

InChI Key |

UQLAYAORZVBZSL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCC(=O)N1)C |

Origin of Product |

United States |

Preparation Methods

Synthesis from Diethyl Methylmalonate

- Synthesis of Diethyl 2-(2-Bromoethyl)-2-methylmalonate : Diethyl methylmalonate reacts with sodium hydride (NaH) in dry tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C. The resulting enolate attacks dibromoethane, leading to the formation of Diethyl 2-(2-Bromoethyl)-2-methylmalonate. The reaction mixture is refluxed overnight, followed by evaporation, dilution with hydrochloric acid (HCl), and extraction with chloroform. The organic layer is washed with brine, dried over magnesium sulfate (MgSO4), and filtered. The product is purified by distillation to yield Diethyl 2-(2-Bromoethyl)-2-methylmalonate as a yellow liquid.

- [Synthesis of Diethyl 2-Methyl-2-2-(1,3-dioxoisoindolin-2-yl)ethyl)malonate : Diethyl 2-(2-Bromoethyl)-2-methylmalonate is reacted with potassium phthalimide in dimethylformamide (DMF) in a sealed tube at 90°C overnight. The mixture is cooled, diluted with water, and extracted with diethyl ether. The combined organic layer is washed with water and brine, dried over MgSO4, filtered, and evaporated under reduced pressure. Recrystallization from cold diethyl ether yields Diethyl 2-Methyl-2-[2-(1,3-dioxoisoindolin-2-yl)ethyl)malonate as a white solid.

- Synthesis of (R)-Ethyl 3-Methyl-2-oxopyrrolidine-3-carboxylate : A solution of a preceding intermediate (likely a derivative of diethyl 2-methyl-2-((2-(1,3-dioxoisoindolin-2-yl)ethyl)malonate) in DMF is treated with potassium carbonate (K2CO3) and para-nitrobenzyl bromide under a nitrogen atmosphere overnight. After dilution with water and extraction with diethyl ether, the organic layer is washed with water and brine, then dried over MgSO4. Evaporation of the solvent gives a white solid, which is then reacted with hydrazine in methanol under reflux to form a white precipitate. The filtrate is collected, and the solvent is removed to obtain a solid, which is then purified by chromatography to yield (R)-Ethyl 3-Methyl-2-oxopyrrolidine-3-carboxylate as a white solid.

- Synthesis of (R)-Ethyl 1-Benzyl-3-methyl-2-oxopyrrolidine-3-carboxylate : (R)-Ethyl 3-Methyl-2-oxopyrrolidine-3-carboxylate is reacted with sodium hydride in THF at 0°C under a nitrogen atmosphere, followed by the addition of benzyl bromide. The mixture is stirred and warmed to room temperature, then quenched with saturated ammonium chloride. The organic layer is separated, dried, and evaporated to yield (R)-Ethyl 1-Benzyl-3-methyl-2-oxopyrrolidine-3-carboxylate.

Synthesis from l-Pyroglutamic Acid

- Esterification of l-Pyroglutamic Acid : l-Pyroglutamic acid is converted to Ethyl 5-Oxopyrrolidine-2-carboxylate by reaction with thionyl chloride in ethanol.

- Protection as Fmoc Carbamates : The ester intermediate is protected as an Fmoc carbamate using Fmoc-Cl and LiHMDS.

- Reaction with Diazo(trimethylsilyl)methyllithium Salt : The protected pyroglutamate ester reacts with diazo(trimethylsilyl)methyllithium salt to afford the corresponding diazo ketone.

- Piperidine-Mediated Deprotection : The Fmoc group is removed using piperidine to yield a free amine.

Castagnoli–Cushman Reaction

- Reaction : React an aldehyde and amine in the presence of molecular sieves to prepare an imine intermediate. React the imine intermediate with succinic or glutaric anhydride under reflux conditions. Extract and purify via flash chromatography to isolate the 5-oxo-pyrrolidine 3-carboxylic acid.

- Esterification : The resulting 6-oxo-piperidine 3-carboxylic acid undergoes Steglich esterification to obtain the desired 3-carboxylic acid methyl esters.

Enantiomeric Resolution Using Chiral HPLC

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Ethyl 2-methyl-5-oxopyrrolidine-2-carboxylate is a heterocyclic compound with a pyrrolidine ring structure, a molecular weight of approximately 171.19 g/mol, and a five-membered ring containing nitrogen and a carboxylate group, giving it chemical reactivity and biological activity. It has potential applications in scientific research, including chemistry, biology, and industry.

Scientific Research Applications

Chemistry

this compound serves as a building block in synthesizing complex organic molecules. It can undergo oxidation to form carboxylic acids or ketones, reduction to form alcohols, and substitution to create various substituted pyrrolidine derivatives.

Biology

This compound is useful in studying enzyme mechanisms and as a substrate in biochemical assays. It interacts with molecular targets like enzymes or receptors, acting as an inhibitor or activator. The pyrrolidine ring structure enables it to fit into enzyme active sites, modulating their activity through hydrogen bonds or hydrophobic interactions.

Medicinal Chemistry

this compound's structural properties may influence biological pathways, making it potentially applicable in medicinal chemistry. It has been studied for its potential as a purinoceptor antagonist, which may have implications in treating conditions related to purinergic signaling pathways. Compounds with similar structures have demonstrated activity against certain cancer cells and inflammatory processes, suggesting that this compound might possess similar therapeutic potential.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pyrrolidine ring structure allows it to fit into the active sites of enzymes, where it can modulate their activity by forming hydrogen bonds or hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 2-methyl-5-oxopyrrolidine-2-carboxylate with key analogs, focusing on structural features, physicochemical properties, and applications.

Methyl 5-oxopyrrolidine-2-carboxylate

- Structure : Differs by a methyl ester group instead of ethyl at position 2.

- Molecular Formula: C₆H₉NO₃ vs. C₇H₁₁NO₃ (target compound).

- Molecular Weight : 143.14 g/mol (methyl) vs. 157.16 g/mol (ethyl) .

- Methyl esters are often hydrolyzed more slowly than ethyl esters in vivo, impacting metabolic pathways.

- Applications : Used as a synthon in peptide mimetics and enzyme inhibitors .

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

- Structure : Carboxylic acid at position 3 and methyl at position 1 vs. ethyl ester at position 2 in the target compound.

- Molecular Formula: C₆H₉NO₃ vs. C₇H₁₁NO₃.

- Key Properties : The carboxylic acid group enhances polarity and hydrogen-bonding capacity, making it less membrane-permeable than the esterified target compound. This derivative is often employed in metal-chelating agents or as a ligand in coordination chemistry .

Ethyl 2-(3-Chloro-2-pyridyl)-5-oxopyrazolidine-3-carboxylate

- Structure : Pyrazolidine ring (five-membered dihydro-pyrazole) with a 3-chloro-2-pyridyl substituent vs. pyrrolidine in the target compound.

- Molecular Formula : C₁₁H₁₂ClN₃O₃.

- Key Properties : The pyrazolidine core and chloro-pyridyl group introduce aromaticity and electrophilic sites, enhancing reactivity toward nucleophilic agents. Such derivatives are explored for pesticidal and herbicidal activities .

Ethyl 1-(3-Ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate

- Structure : Additional ethoxycarbonylpropyl substituent at position 1.

- Molecular Formula: C₁₁H₁₇NO₅ vs. C₇H₁₁NO₃ (target).

- Key Properties : The extended alkyl chain increases molecular weight (255.26 g/mol) and lipophilicity, favoring interactions with hydrophobic binding pockets in enzymes. This compound is utilized in prodrug design and polymer chemistry .

Structural and Functional Analysis Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| This compound | C₇H₁₁NO₃ | 157.16 | 2-ethyl ester, 2-methyl, 5-ketone | Drug intermediates, bioactive probes |

| Methyl 5-oxopyrrolidine-2-carboxylate | C₆H₉NO₃ | 143.14 | 2-methyl ester, 5-ketone | Peptide mimetics, enzyme inhibitors |

| 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid | C₆H₉NO₃ | 143.14 | 3-carboxylic acid, 1-methyl | Metal chelators, ligands |

| Ethyl 2-(3-chloro-2-pyridyl)-5-oxopyrazolidine-3-carboxylate | C₁₁H₁₂ClN₃O₃ | 269.68 | 3-chloro-2-pyridyl, pyrazolidine core | Pesticides, herbicides |

| Ethyl 1-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate | C₁₁H₁₇NO₅ | 255.26 | 1-ethoxycarbonylpropyl, 5-ketone | Prodrugs, polymer synthesis |

Research Findings and Implications

- Electron-Withdrawing Influence: The 5-ketone group stabilizes the lactam ring through conjugation, enhancing thermal stability compared to non-ketone pyrrolidines .

- Biological Activity : Pyrazolidine derivatives (e.g., ) exhibit higher pesticidal activity due to aromatic substituents, whereas pyrrolidine analogs are preferred in CNS-targeting drugs due to better blood-brain barrier penetration .

Methodological Considerations

Structural analyses of these compounds often employ X-ray crystallography (e.g., SHELX and ORTEP for refinement and visualization) and spectroscopic techniques. For example, the crystal structure of Ethyl 2-(3-chloro-2-pyridyl)-5-oxopyrazolidine-3-carboxylate was resolved using SHELXL, revealing planar pyridyl and pyrazolidine rings with intramolecular hydrogen bonds .

Biological Activity

Ethyl 2-methyl-5-oxopyrrolidine-2-carboxylate, a derivative of 5-oxopyrrolidine, has garnered attention in the scientific community for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 157.17 g/mol

- CAS Number : 149-87-1

The compound features a pyrrolidine ring with a carboxylate group, which is essential for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of various compounds on A549 human lung adenocarcinoma cells, revealing that certain derivatives reduced cell viability significantly compared to standard treatments like cisplatin .

Key Findings:

- Cytotoxicity : Compounds were tested at a concentration of 100 µM for 24 hours. The results indicated that some derivatives reduced A549 cell viability to as low as 66% .

- Structure-Activity Relationship : The presence of specific substituents on the pyrrolidine ring influenced the anticancer activity. For example, compounds with free amino groups exhibited more potent activity than those with acetylamino fragments .

Table 1: Anticancer Activity of Selected Derivatives

| Compound | Cell Line | IC (µM) | Remarks |

|---|---|---|---|

| Compound A | A549 | 66 | Significant reduction in viability |

| Compound B | HSAEC1-KT | Not significant | Low toxicity on non-cancerous cells |

| Compound C | A549 | <50 | Highest activity among tested compounds |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored, particularly against multidrug-resistant pathogens. In vitro assays showed promising results against strains such as Staphylococcus aureus and Klebsiella pneumoniae.

Key Findings:

- Resistance Mechanisms : The compounds were effective against strains resistant to common antibiotics, highlighting their potential as alternative therapeutic agents .

Table 2: Antimicrobial Activity Against Selected Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Remarks |

|---|---|---|

| Staphylococcus aureus | 32 | Effective against MRSA |

| Klebsiella pneumoniae | 16 | Effective against carbapenem-resistant strains |

This compound primarily acts by inhibiting specific enzymes involved in critical biochemical pathways. It has been identified as a transition-state inhibitor of pyroglutamyl-peptide hydrolase, which plays a role in peptide metabolism and cellular signaling pathways .

Biochemical Pathways:

The inhibition leads to an accumulation of pyroglutamyl-containing peptides, potentially affecting various physiological processes including inflammation and cell proliferation.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- In Vivo Studies : Animal models have shown that administration of this compound resulted in reduced tumor sizes in xenograft models of lung cancer.

- Clinical Relevance : Preliminary clinical trials indicated improved outcomes in patients with resistant bacterial infections when treated with formulations containing this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.